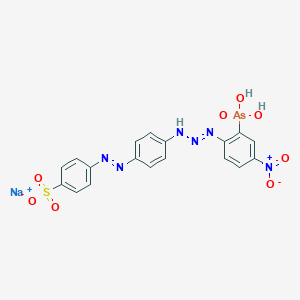
Einecs 217-197-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 217-197-6, also known as 1,3-dimethylamylamine (DMAA), is a synthetic compound that has been used as a dietary supplement and a performance-enhancing drug. DMAA was first synthesized in the 1940s and has been used in various products for its stimulant effects. However, its safety and legality have been a topic of debate in recent years.
作用机制
DMAA works by stimulating the release of neurotransmitters such as dopamine and norepinephrine, which can enhance alertness, focus, and energy. It also acts as a vasoconstrictor, which can increase blood pressure and heart rate. These effects can be beneficial in certain situations, such as during exercise or in combat situations, but they can also be harmful if used improperly.
生化和生理效应
DMAA has been shown to have a variety of biochemical and physiological effects on the body. It can increase the release of glucose from the liver, which can provide energy for the body. It can also increase the breakdown of fat, which can lead to weight loss. However, DMAA can also cause negative effects such as increased blood pressure, heart rate, and risk of heart attack or stroke.
实验室实验的优点和局限性
DMAA can be used in lab experiments to investigate its effects on various physiological processes. Its stimulant effects can be useful in studying the central nervous system, while its vasoconstrictor effects can be useful in studying the cardiovascular system. However, DMAA must be used with caution due to its potential health risks, and proper safety protocols must be followed when handling it.
未来方向
Future research on DMAA could focus on its potential use as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. It could also investigate the long-term effects of DMAA use on the body, as well as its potential interactions with other drugs or supplements. Additionally, research could focus on developing safer and more effective alternatives to DMAA for use as a performance-enhancing drug or dietary supplement.
In conclusion, DMAA is a synthetic compound that has been used for its stimulant effects in various products. Its safety and legality have been a topic of debate in recent years, and it has been studied for its potential use in various fields of scientific research. DMAA works by stimulating the release of neurotransmitters and acting as a vasoconstrictor, and it can have both positive and negative effects on the body. Future research on DMAA could investigate its potential uses as a treatment for medical conditions, as well as developing safer and more effective alternatives to its use as a performance-enhancing drug or dietary supplement.
合成方法
DMAA can be synthesized through a multi-step process that involves the reaction of methylhexanamine with nitrous acid. The resulting product is then purified to obtain DMAA. This process requires specialized equipment and expertise, and the resulting compound must be handled with care due to its potential health risks.
科学研究应用
DMAA has been studied for its potential use in various fields of scientific research, including pharmacology, toxicology, and biochemistry. Studies have investigated its effects on the central nervous system, cardiovascular system, and metabolism. DMAA has also been studied for its potential use as a performance-enhancing drug in sports.
属性
CAS 编号 |
1772-02-7 |
|---|---|
产品名称 |
Einecs 217-197-6 |
分子式 |
C18H12AsN6Na3O8S |
分子量 |
572.3 g/mol |
IUPAC 名称 |
sodium;4-[[4-[2-(2-arsono-4-nitrophenyl)iminohydrazinyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15AsN6O8S.Na/c26-19(27,28)17-11-15(25(29)30)7-10-18(17)23-24-22-14-3-1-12(2-4-14)20-21-13-5-8-16(9-6-13)34(31,32)33;/h1-11H,(H,22,23)(H2,26,27,28)(H,31,32,33);/q;+1/p-1 |
InChI 键 |
ZMKJQESOJVXFDM-UHFFFAOYSA-K |
SMILES |
C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)(O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)([O-])[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
其他 CAS 编号 |
1772-02-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



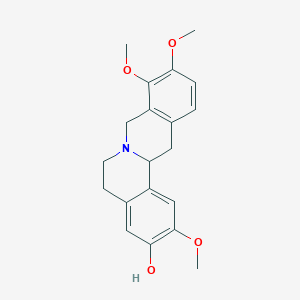
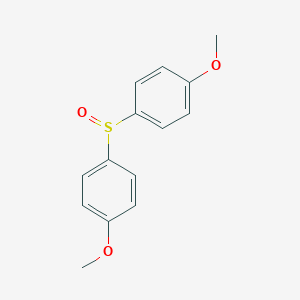
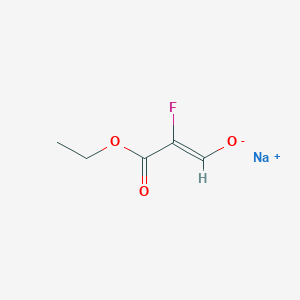
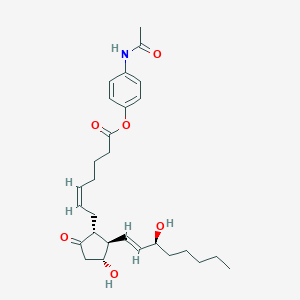
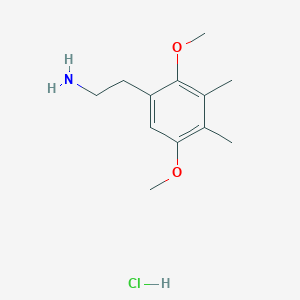
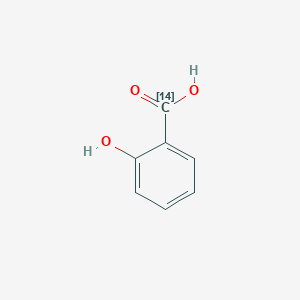
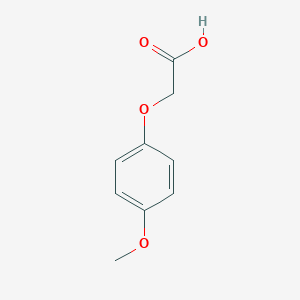
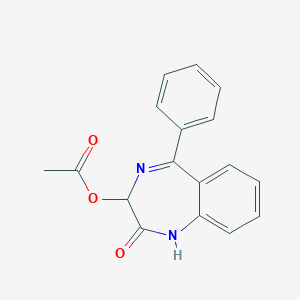
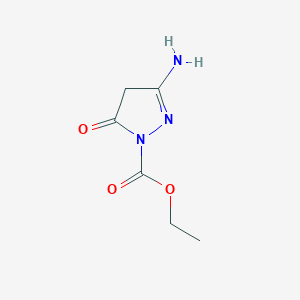
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
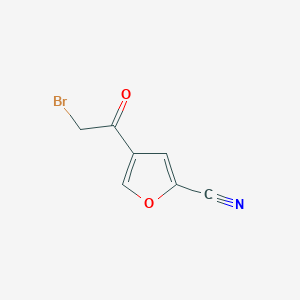
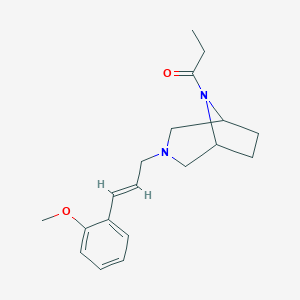
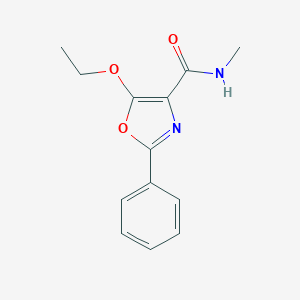
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)